molecular formula C11H7F3N4OS B2544803 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5-(2-thienyl)-1,3,4-oxadiazole CAS No. 477762-34-8

2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5-(2-thienyl)-1,3,4-oxadiazole

Cat. No.: B2544803
CAS No.: 477762-34-8
M. Wt: 300.26
InChI Key: FAHGEJSAJXDGPH-UHFFFAOYSA-N
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Description

2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5-(2-thienyl)-1,3,4-oxadiazole is a sophisticated heterocyclic compound of significant interest in chemical research and drug discovery. This molecule is a hybrid structure incorporating two pharmaceutically privileged scaffolds: a 1,3,4-oxadiazole ring and a 1-methyl-3-(trifluoromethyl)pyrazole moiety, linked via a thiophene bridge. The 1,3,4-oxadiazole core is a well-known bioisostere for ester and amide functionalities, often employed to improve metabolic stability and pharmacokinetic properties of lead compounds . Derivatives containing this ring system demonstrate a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory effects . Furthermore, the trifluoromethylpyrazole unit is a common feature in many agrochemicals and pharmaceuticals, with its presence often enhancing biological activity and cell membrane permeability . This specific molecular architecture makes this compound a valuable chemical intermediate for researchers. Its primary applications are in the synthesis and screening of new chemical entities for various therapeutic areas and in the development of novel crop protection agents. The compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this and all chemicals in a laboratory setting with appropriate engineering controls and personal protective equipment.

Properties

IUPAC Name

2-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-5-thiophen-2-yl-1,3,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N4OS/c1-18-5-6(8(17-18)11(12,13)14)9-15-16-10(19-9)7-3-2-4-20-7/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAHGEJSAJXDGPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)(F)F)C2=NN=C(O2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5-(2-thienyl)-1,3,4-oxadiazole typically involves multiple steps, starting with the preparation of the pyrazole and thienyl intermediates. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity of the final product .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The synthesis of 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5-(2-thienyl)-1,3,4-oxadiazole has been investigated for its ability to inhibit cancer cell proliferation. For instance, a study demonstrated that oxadiazole derivatives exhibited significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against a range of bacterial strains. A case study reported that derivatives of oxadiazoles, including the target compound, were effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method, revealing that the compound's structural modifications significantly enhanced its antibacterial efficacy .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, research indicates that This compound exhibits anti-inflammatory activity. A study investigated its effect on inflammation markers in vitro and found that it significantly reduced the production of pro-inflammatory cytokines in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases .

Herbicidal Activity

The compound's unique trifluoromethyl group contributes to its herbicidal properties. Research has indicated that derivatives featuring oxadiazole structures can effectively control weed growth by inhibiting specific metabolic pathways in plants. Field trials demonstrated that these compounds reduced weed biomass significantly compared to untreated controls, suggesting their potential as effective herbicides in agricultural practices .

Pesticide Development

The synthesis of This compound is also being explored for use in developing new pesticides. Its ability to disrupt pest metabolism makes it a candidate for further investigation as an environmentally friendly alternative to traditional pesticides .

Photophysical Properties

The incorporation of thiophene moieties into oxadiazole derivatives enhances their photophysical properties, making them suitable for applications in organic electronics and photonic devices. Studies have shown that these compounds exhibit strong fluorescence and stability under UV light exposure, indicating their potential use in organic light-emitting diodes (OLEDs) and solar cells .

Synthesis of Functional Materials

The versatile chemistry of This compound allows for the design of functional materials with tailored properties for specific applications such as sensors and catalysts. Research has focused on modifying the compound's structure to enhance its reactivity and selectivity in catalytic processes .

Mechanism of Action

The mechanism of action of 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5-(2-thienyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, while the oxadiazole ring contributes to its stability and reactivity. The compound may inhibit specific enzymes or disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Bioactivity

The following table compares structural analogs and their biological activities:

Compound Name Substituents (R1/R2) Bioactivity (EC₅₀ or Inhibition %) Key Findings Reference
5B: 5-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-ol R1: -OH; R2: -CF₃ (position 3) EC₅₀ >50 µg/mL (Xac) Lower activity due to CF₃ at pyrazole-3 vs. 5; reduced lipophilicity
7c: 5-(1-Phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-ol R1: -OH; R2: -CF₃ (position 5) EC₅₀ = 11.22 µg/mL (Xac) Higher activity with CF₃ at pyrazole-5; phenyl enhances π interactions
5g: 2-((4-Bromobenzyl)thio)-5-(1-methyl-3-CF₃-pyrazol-4-yl)-1,3,4-oxadiazole R1: -S-(4-Br-benzyl); R2: -CF₃ 68% inhibition (S. sclerotiorum) Thioether linkage improves fungicidal activity; bromine boosts hydrophobicity
5a: 2-(Benzylthio)-5-(1-methyl-3-CF₃-pyrazol-4-yl)-1,3,4-oxadiazole R1: -S-benzyl; R2: -CF₃ 59% inhibition (R. solani) Benzyl group enhances binding to SDH enzyme (similar to penthiopyrad)

Substituent Effects

  • Pyrazole Substituents :

    • CF₃ at position 5 (vs. 3) increases antibacterial potency by 4.5-fold (e.g., 7c vs. 5B) due to optimized hydrophobic interactions .
    • Replacing methyl with phenyl at pyrazole-1 (e.g., 5A derivatives) enhances antifungal activity (up to 70% inhibition) by improving target affinity .
  • Oxadiazole Substituents :

    • Thioether derivatives (e.g., 5a–5j) show superior fungicidal activity (>50% inhibition at 50 µg/mL) compared to hydroxyl analogs. The -S-linker facilitates hydrogen bonding with SDH active sites .
    • Allylthio (5i) and acetonitrile (5h) groups reduce bioactivity due to steric hindrance or polarity mismatch .

Molecular Docking Insights

Compound 5g binds to succinate dehydrogenase (SDH; PDB: 2FBW) with a binding energy of -9.2 kcal/mol, mimicking penthiopyrad’s interactions. The carbonyl group forms hydrogen bonds with Arg-43, while the CF₃ and bromobenzyl groups occupy hydrophobic pockets .

Physicochemical Properties

  • Melting Points : Thioether derivatives (e.g., 5a: 97–98°C) have higher melting points than hydroxyl analogs (5B: 102–103°C) due to stronger intermolecular forces .
  • Synthetic Yields : Benzylthio derivatives (e.g., 5a: 92.9% yield) are more accessible than nitrile-substituted analogs (5h: 27.7% yield), reflecting reaction efficiency differences .

Biological Activity

The compound 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5-(2-thienyl)-1,3,4-oxadiazole is a member of the oxadiazole family, which has gained attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C10H8F3N3OS\text{C}_{10}\text{H}_{8}\text{F}_{3}\text{N}_{3}\text{O}\text{S}

Antimicrobial Activity

Research indicates that derivatives of the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. Studies have shown that compounds containing this scaffold can effectively inhibit various bacterial strains. For instance:

  • Antibacterial Activity : Compounds with oxadiazole moieties demonstrated strong activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • Antifungal Activity : Some derivatives have also shown efficacy against fungal pathogens, contributing to their potential use in treating infections .

Anticancer Potential

Several studies have reported the anticancer properties of oxadiazole derivatives. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. Notable findings include:

  • Cell Line Studies : Compounds similar to this compound were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation .
  • Mechanistic Insights : The anticancer activity is often linked to the modulation of signaling pathways involved in cell survival and apoptosis .

Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazole derivatives has been documented in several studies. These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-1 and COX-2, leading to reduced inflammation .

Other Biological Activities

Beyond antimicrobial and anticancer effects, this compound may exhibit:

  • Analgesic Properties : Some studies suggest that oxadiazole derivatives can alleviate pain through various mechanisms .
  • Antidiabetic Effects : Research indicates potential for these compounds in managing diabetes by influencing glucose metabolism .

Case Studies

Several case studies highlight the biological efficacy of compounds related to this compound:

StudyFindings
Dhumal et al. (2016)Identified potent antitubercular activity in oxadiazole derivatives with specific structural features.
Desai et al. (2018)Demonstrated strong antibacterial activity against both Gram-positive and Gram-negative strains with oxadiazole scaffolds.
Vosatka et al. (2018)Explored the effect of alkyl substituents on antitubercular activity, revealing optimal chain lengths for efficacy.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5-(2-thienyl)-1,3,4-oxadiazole?

  • Methodological Answer : A common approach involves coupling reactions using a 1,3,4-oxadiazole precursor with functionalized pyrazole and thiophene moieties. For example, K₂CO₃ in DMF can facilitate nucleophilic substitution reactions, as demonstrated in the synthesis of analogous oxadiazole derivatives . Click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) is also viable for hybrid heterocycles, as seen in triazole-oxadiazole systems .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., C=O, C=N) and confirms cyclization .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., trifluoromethyl groups at δ ~120 ppm in ¹³C NMR) and aromatic thiophene signals .
  • Elemental Analysis : Validates purity by comparing calculated vs. experimental C, H, N, and S content .

Q. How can solubility and stability be assessed for in vitro assays?

  • Methodological Answer :

  • Solubility : Test in solvents (DMSO, ethanol, aqueous buffers) via UV-Vis spectroscopy or HPLC. Substituent modifications (e.g., introducing methoxy groups) enhance hydrophilicity .
  • Stability : Conduct thermal gravimetric analysis (TGA) and monitor degradation under varying pH and temperature conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in derivative synthesis?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve reactivity for SNAr reactions .
  • Catalysis : Copper(I) iodide or Pd catalysts enhance cross-coupling efficiency in heteroaryl systems .
  • Microwave Assistance : Reduces reaction time (e.g., 16 hours to 2 hours) and improves regioselectivity in triazole formation .

Q. What strategies resolve contradictions in elemental analysis or spectroscopic data?

  • Methodological Answer :

  • Recrystallization : Purify compounds to remove byproducts affecting elemental ratios .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex aromatic systems .
  • X-ray Crystallography : Provides definitive structural proof, especially for regioisomeric ambiguities .

Q. How can molecular docking predict biological targets for this compound?

  • Methodological Answer :

  • Target Selection : Use databases like PDB to identify enzymes (e.g., 14-α-demethylase lanosterol, PDB:3LD6) relevant to antifungal activity .
  • Software Tools : AutoDock Vina or Schrödinger Suite for ligand-protein binding simulations. Adjust parameters for fluorine’s electronegativity and steric effects .
  • Validation : Compare docking scores with known inhibitors (e.g., fluconazole) and validate via enzyme inhibition assays .

Q. What computational methods assess electronic effects of the trifluoromethyl group?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model electron-withdrawing effects on aromatic rings and HOMO-LUMO gaps .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to guide synthetic prioritization .

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